SAM Mechanical Stability: BPD Retains 92% of Initial Thickness After Electron Irradiation vs. 56% for C12
Effective thickness measured by spectroscopic ellipsometry before and after electron irradiation shows that BPD SAMs are markedly more resistant to structural degradation than saturated alkanethiol SAMs. BPD SAMs retained 1.354 nm out of an initial 1.470 nm (92.1% retention), whereas 1-dodecanethiol (C12) SAMs shrank from 1.200 nm to 0.676 nm (56.3% retention), corresponding to a 2.6‑fold larger absolute thickness retention for BPD [1]. This demonstrates that BPD's bipyridine‑based aromatic core provides superior structural integrity under electron irradiation compared to the fully saturated alkyl chain of C12 [1].
| Evidence Dimension | Effective SAM thickness before/after electron irradiation (ellipsometry) |
|---|---|
| Target Compound Data | BPD: 1.470 nm (before) → 1.354 nm (after); retention = 92.1% |
| Comparator Or Baseline | C12 (1-dodecanethiol): 1.200 nm (before) → 0.676 nm (after); retention = 56.3% |
| Quantified Difference | Absolute thickness retention: BPD 0.116 nm loss vs. C12 0.524 nm loss; 4.5× smaller absolute thickness reduction for BPD |
| Conditions | Au(111) substrate; electron irradiation followed by spectroscopic ellipsometry and low-energy Ar⁺ cluster depth profiling with XPS/UPS monitoring |
Why This Matters
For molecular electronics fabrication requiring electron-beam lithography or irradiation processing steps, BPD maintains near‑original SAM thickness while C12 loses nearly half its thickness, directly impacting device reproducibility and junction integrity.
- [1] Y. Tong, G. R. Berdiyorov, A. Sinopoli, M. E. Madjet, V. A. Esaulov, H. Hamoudi, 'An estimation on the mechanical stabilities of SAMs by low energy Ar⁺ cluster ion collision,' Scientific Reports, 2021, 11, 12727. Effective thickness data from Figure/Table: C12 1.200 nm → 0.676 nm; BPD 1.470 nm → 1.354 nm. View Source
